3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-5-3-4-6-11(10)15/h3-7,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBPMHIKCYWSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reaction efficiency . The reaction generally involves the cyclization of a chlorophenyl-substituted hydrazine with a suitable diketone or aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield dechlorinated or demethylated products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
The compound 3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its applications in scientific research, focusing on its biological activities, synthesis methods, and case studies.
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation:
- Mechanism of Action : The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has been studied for its potential antimicrobial effects:
- Broad-Spectrum Activity : Exhibits activity against both gram-positive and gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It may reduce the production of cytokines involved in inflammatory responses.
Pharmacological Studies
Pharmacological investigations have highlighted the potential of this compound in various therapeutic areas:
- Kinase Inhibition : Similar compounds have shown promise as inhibitors of aurora kinases and other targets critical in cancer therapy.
- Phosphodiesterase Inhibition : Some derivatives exhibit selective inhibition of phosphodiesterase enzymes, suggesting applications in treating conditions like asthma or chronic obstructive pulmonary disease.
Table 1: Biological Activities of 3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic against MDA-MB-231 cells | [Study 1] |
| Antimicrobial | Effective against Staphylococcus aureus | [Study 2] |
| Anti-inflammatory | Reduces TNF-alpha levels | [Study 3] |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound against breast cancer cell lines. Results indicated an IC50 value of approximately 15 μM, demonstrating significant cytotoxicity compared to control groups.
Case Study 2: Antimicrobial Testing
In vitro assays showed that the compound inhibited the growth of various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 25 μg/mL.
Case Study 3: Inflammatory Response Modulation
Research indicated that treatment with the compound resulted in a significant decrease in the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl group enhances its ability to interact with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antitubercular effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological versatility. The presence of the 2-chlorophenyl group and dimethyl substitutions enhances its biological activity by influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. For instance:
- A library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was evaluated against various cancer cell lines. Notably, one derivative showed an IC50 value of 15.3 µM against MCF-7 cells, indicating strong anticancer activity .
- Another study highlighted the potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one in inhibiting human breast cancer cell lines (MDA-MB-231) with varying degrees of effectiveness .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole-linked derivative 1 | MCF-7 | 15.3 | |
| Triazole-linked derivative 2 | MDA-MB-231 | 29.1 | |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | MDA-MB-231 | Not specified |
Antitubercular Activity
3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been identified as a potential lead compound against Mycobacterium tuberculosis. High-throughput screening revealed that this compound exhibits significant antitubercular activity with low cytotoxicity . The mechanism of action appears distinct from traditional antitubercular agents, indicating a unique pathway for combating tuberculosis.
The biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one is attributed to its ability to interact with specific enzymes and receptors involved in cancer cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo core can enhance binding affinity and selectivity towards target proteins .
Case Studies and Research Findings
Several research efforts have focused on synthesizing and testing variations of pyrazolo[1,5-a]pyrimidine derivatives:
- A study utilized a copper-catalyzed synthesis method to create a series of derivatives that were subsequently tested for anticancer activity against breast cancer cell lines .
- Another investigation explored the antitubercular efficacy of synthesized analogs through in vitro assays that demonstrated promising results against Mtb .
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one?
Answer:
The compound can be synthesized via cyclocondensation reactions. For example, refluxing ethyl acetoacetate with a chlorophenyl-substituted pyrazole precursor under inert gas (e.g., argon) yields the pyrazolo[1,5-a]pyrimidinone core. Key steps include:
- Reagent selection : Ethyl acetoacetate as a β-ketoester donor for cyclization .
- Reaction conditions : Prolonged reflux (e.g., 20 hours) under argon to ensure complete ring closure .
- Purification : Cold filtration and rinsing with ethyl acetate/hexane mixtures to isolate the product as an off-white powder .
For analogs, silica gel column chromatography is recommended after alkylation or amination steps .
Basic: What analytical techniques are essential for structural validation of this compound?
Answer:
A combination of spectroscopic and spectrometric methods is critical:
- 1H/13C NMR : To confirm substituent positions (e.g., methyl groups at C2/C5, chlorophenyl at C3) and hydrogen environments .
- High-resolution mass spectrometry (HRMS) : For precise molecular weight determination (e.g., [MH]+ matching calculated values within 0.1 ppm error) .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, though single-crystal growth may require optimized solvent systems .
Advanced: How do structural modifications to the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold affect its biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl position : The 2-chloro substituent enhances CRF1 receptor antagonism compared to 4-chloro analogs, likely due to steric and electronic effects on binding .
- Methyl groups : 2,5-Dimethyl substitution improves metabolic stability by reducing oxidative degradation .
- Aminoalkyl side chains : Introducing ethanolamine or morpholinomethyl groups (e.g., in radiolabeled analogs) enhances solubility and target engagement in vivo .
Methodology : Docking studies (e.g., using MAT2A or KDM5B crystal structures) and enzyme inhibition assays (IC50 profiling) guide rational design .
Advanced: What strategies resolve contradictions in solubility data during pharmacological testing?
Answer:
Contradictions often arise from varying solvent systems. Recommended approaches:
- Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO) for in vitro assays to balance solubility and biological compatibility .
- Prodrug derivatization : Convert the 7(4H)-one group to a phosphate ester or aminoethanol derivative for improved aqueous solubility .
- Nanoformulation : Liposomal encapsulation or PEGylation for in vivo studies, as demonstrated for pyrazolopyrimidinone-based kinase inhibitors .
Advanced: How can researchers validate target specificity in complex biological systems?
Answer:
- Competitive binding assays : Use selective inhibitors (e.g., MPZP for CRF1 receptor studies) to confirm on-target effects .
- CRISPR/Cas9 knockout models : Validate gene dependency (e.g., MTAP deletion for MAT2A inhibitor studies) .
- MicroPET imaging : Radiolabeled analogs (e.g., 18F derivatives) enable real-time biodistribution and target engagement analysis .
Advanced: What experimental designs mitigate batch-to-batch variability in synthetic yields?
Answer:
- Standardized inert conditions : Strict argon atmosphere and anhydrous solvents for sensitive intermediates (e.g., chlorinated derivatives) .
- Reaction monitoring : Use TLC or inline FTIR to track cyclization progress and optimize reaction times .
- Recrystallization protocols : Ethanol/water or THF/petroleum ether systems ensure consistent purity (>95%) .
Advanced: How do researchers address discrepancies in enzyme inhibition data across studies?
Answer:
- Assay standardization : Use uniform substrate concentrations (e.g., 10 μM ATP for kinase assays) and control for endogenous inhibitors .
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target modulation .
- Meta-analysis : Cross-reference data from structurally related compounds (e.g., triazolopyrimidinones) to identify consensus trends .
Advanced: What in vivo models are most relevant for studying this compound’s neuropharmacological effects?
Answer:
- Anxiety models : msP rats with constitutive CRF overexpression, treated with CRF1 antagonists (e.g., MPZP), to assess anxiolytic efficacy .
- Glioblastoma xenografts : Evaluate anti-tumor synergy with cold atmospheric plasma, measuring apoptosis markers (e.g., caspase-3) .
- Pharmacokinetic profiling : LC-MS/MS quantification in plasma/brain homogenates to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
